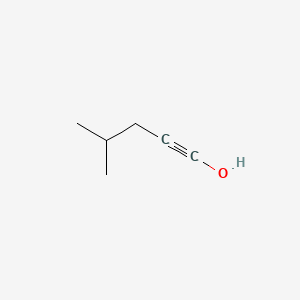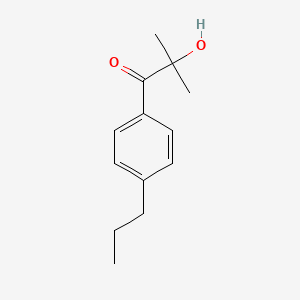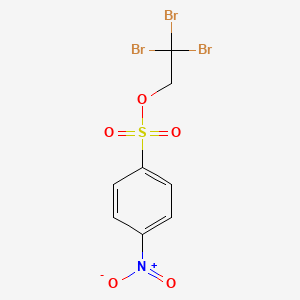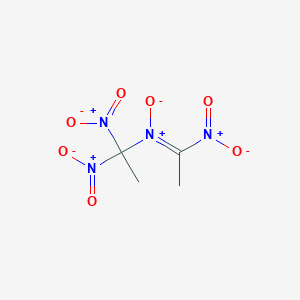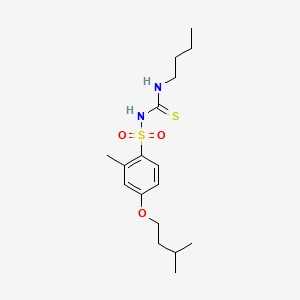
Benzenesulfonamide, N-((butylamino)thioxomethyl)-2-methyl-4-(3-methylbutoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, N-((butylamino)thioxomethyl)-2-methyl-4-(3-methylbutoxy)- is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-((butylamino)thioxomethyl)-2-methyl-4-(3-methylbutoxy)- typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure One common method involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the sulfonamide linkageThe final step often involves the attachment of the methylbutoxy group through etherification reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, N-((butylamino)thioxomethyl)-2-methyl-4-(3-methylbutoxy)- can undergo various chemical reactions, including:
Oxidation: The thioxomethyl group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Benzenesulfonamide, N-((butylamino)thioxomethyl)-2-methyl-4-(3-methylbutoxy)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase, which is involved in various physiological processes.
Medicine: Explored for its anticancer and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes
Mécanisme D'action
The mechanism of action of benzenesulfonamide, N-((butylamino)thioxomethyl)-2-methyl-4-(3-methylbutoxy)- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting processes like pH regulation and ion transport. This inhibition can lead to antiproliferative effects in cancer cells and antimicrobial activity against certain pathogens .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide derivatives: These include compounds with different substituents on the aromatic ring or variations in the sulfonamide linkage.
Thiazole-based sulfonamides: Compounds that incorporate a thiazole ring, known for their biological activities.
Imidazole-based sulfonamides: These compounds contain an imidazole ring and are often used as enzyme inhibitors
Uniqueness
The uniqueness of benzenesulfonamide, N-((butylamino)thioxomethyl)-2-methyl-4-(3-methylbutoxy)- lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit carbonic anhydrase with high selectivity makes it a valuable compound for therapeutic research .
Propriétés
Numéro CAS |
69210-36-2 |
|---|---|
Formule moléculaire |
C17H28N2O3S2 |
Poids moléculaire |
372.6 g/mol |
Nom IUPAC |
1-butyl-3-[2-methyl-4-(3-methylbutoxy)phenyl]sulfonylthiourea |
InChI |
InChI=1S/C17H28N2O3S2/c1-5-6-10-18-17(23)19-24(20,21)16-8-7-15(12-14(16)4)22-11-9-13(2)3/h7-8,12-13H,5-6,9-11H2,1-4H3,(H2,18,19,23) |
Clé InChI |
MUOOVDAQVCQALH-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=S)NS(=O)(=O)C1=C(C=C(C=C1)OCCC(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[4-[Bis(2-chloroethyl)amino]phenyl]imino]-3,5-dimethyl-2,5-cyclohexadien-1-one](/img/structure/B13799033.png)

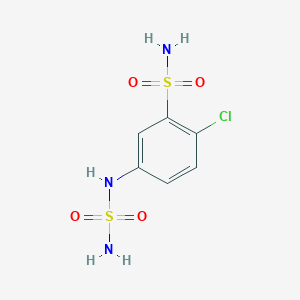

![2-morpholin-4-yl-N-[[2-oxo-2-(4-phenylphenyl)ethylidene]amino]acetamide](/img/structure/B13799060.png)
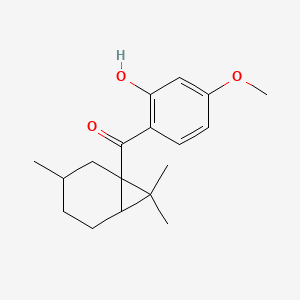
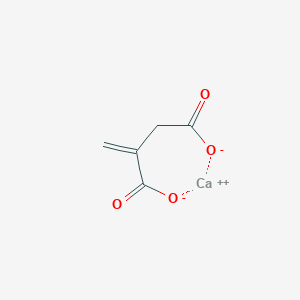
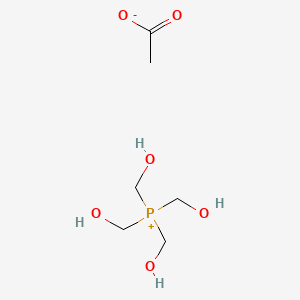
![(2E)-2-[(1R,5S)-1,8,8-trimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-4-ylidene]acetonitrile](/img/structure/B13799081.png)
![6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13799096.png)
